(1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene

Description

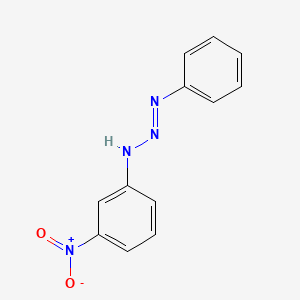

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-phenyldiazenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-16(18)12-8-4-7-11(9-12)14-15-13-10-5-2-1-3-6-10/h1-9H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXOZANWLVESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292814 | |

| Record name | (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63193-60-2 | |

| Record name | NSC85672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene

Decomposition Pathways and Stability Studies of Aryl Triazenes

Aryl triazenes, including (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene, are metastable compounds that can decompose under various conditions, such as exposure to acid, heat, or light. The stability of the N–N single bond in the triazene (B1217601) linkage is a critical factor determining the compound's reactivity.

The decomposition of aryl triazenes is significantly accelerated in acidic conditions. rsc.org The generally accepted mechanism involves a rapid pre-equilibrium protonation of the triazene chain, followed by the rate-determining cleavage of the N2–N3 bond. rsc.org This process typically yields an aryldiazonium cation and an amine.

For this compound, the reaction in an acidic medium proceeds as follows:

Protonation: The triazene acts as a weak base, and one of the nitrogen atoms is protonated. Protonation can occur at either the N1 or N3 atom. The electron-withdrawing nature of the 3-nitrophenyl group decreases the basicity of the adjacent N3 atom, making protonation at the N1 atom, which is attached to the more neutral phenyl group, more likely.

Cleavage: The protonated intermediate is unstable and undergoes heterolytic cleavage of the fragile N2–N3 bond.

Product Formation: This cleavage results in the formation of a benzenediazonium (B1195382) cation and 3-nitroaniline (B104315).

Table 1: Key Mechanistic Details of Acid-Catalyzed Decomposition of Aryl Triazenes

| Parameter | Observation | Implication for this compound | Source |

|---|---|---|---|

| Reaction Order | First-order in triazene under specific acid catalysis. | The decomposition rate is directly proportional to the concentration of the protonated triazene. | rsc.org |

| Protonation Site | Pre-equilibrium protonation at N1 or N3. | Protonation likely favors N1 due to the electron-withdrawing 3-nitrophenyl group at N3. | rsc.org |

| Rate-Limiting Step | Unimolecular cleavage of the N2–N3 bond in the protonated species. | The stability of the resulting diazonium ion and amine affects the decomposition rate. | rsc.orgrsc.org |

| Products | Aryldiazonium ion and an amine. | Benzenediazonium ion and 3-nitroaniline. | rsc.org |

Aryl triazenes are also susceptible to decomposition upon exposure to heat or ultraviolet light. lippertt.ch In contrast to the ionic mechanism of acid-catalyzed decomposition, thermal and photolytic pathways typically proceed via radical mechanisms.

Thermal Decomposition: When heated, this compound can undergo homolytic cleavage of the N–N bonds. The N2–N3 bond is often the weakest, and its cleavage would generate a phenyl radical, a 3-nitrophenylaminyl radical, and a molecule of nitrogen gas. These highly reactive radical intermediates can then participate in various secondary reactions, such as hydrogen abstraction from the solvent or recombination. Studies on triazene polymers show that thermolysis occurs at temperatures above 220°C via a radical pathway. lippertt.ch Generally, triazenes exhibit significantly greater thermal stability than their corresponding diazonium salts, with many being stable above 200°C. acs.orgcardiff.ac.uk The decomposition of dimethyl-triazene has been characterized as a homogenous unimolecular reaction in the gas phase. caltech.edu

Photolytic Decomposition: Irradiation with UV light provides the energy to excite the triazene molecule, leading to the homolytic cleavage of the N–N bonds, similar to the thermal pathway. lippertt.ch This process generates radical species and nitrogen gas. The photolytic decomposition rate of triazene polymers in film form is noted to be much slower than in solution. lippertt.ch

Protolytic degradation refers to the decomposition of a substance by reaction with a proton, which is synonymous with acid-catalyzed decomposition. The kinetics of this process for aryl triazenes have been studied extensively. The degradation follows pseudo-first-order kinetics, and the rate is highly dependent on the pH of the solution. rsc.orgrsc.org

In strongly acidic solutions, the rate of decomposition increases as the acid concentration rises. rsc.orgcapes.gov.br However, the relationship is not always linear, as the activity of water also plays a role, particularly in reactions involving nucleophilic attack by water on an intermediate. rsc.org For this compound, the rate of protolytic degradation would be expected to increase at lower pH values due to the higher concentration of the catalytically active protonated form.

The nature and position of substituents on the aryl rings have a profound impact on the stability and decomposition kinetics of aryl triazenes. researchgate.net

Electron-Withdrawing Groups (EWG): The 3-nitrophenyl group is a strong EWG. Its presence on the N3 atom significantly influences the electronic properties of the triazene moiety.

Stability: EWGs on the aryl ring generally decrease the thermal stability of triazenes. cardiff.ac.uk The decomposition temperature is observed to decrease as the electron-withdrawing capacity of the substituent increases. Therefore, this compound is expected to be less thermally stable than a corresponding triazene with an electron-donating group.

Reaction Rate: Kinetic studies on related triazenes have used Hammett plots to quantify substituent effects. For the decomposition of 1-aryl-3-benzoyloxymethyl-3-methyltriazenes, a Hammett ρ value of -1.84 was found for substituents on the 1-aryl ring, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops in the transition state leading to the iminium cation. rsc.org While this specific value is for a different system, the principle suggests that the unsubstituted phenyl group at N1 of the title compound will influence the rate of decomposition. The EWG at N3 will primarily affect the stability of the leaving group (3-nitroaniline).

Electron-Donating Groups (EDG) vs. Phenyl Group: The unsubstituted phenyl group at the N1 position has a relatively neutral electronic effect compared to strongly donating or withdrawing groups. Its presence helps to stabilize the resulting benzenediazonium cation formed during acid-catalyzed decomposition.

Table 2: Influence of Substituents on Aryl Triazene Decomposition

| Substituent Position | Type of Group | Effect on Stability/Reactivity | Source |

|---|---|---|---|

| N1-Aryl Ring | Electron-Donating | Accelerates acid-catalyzed decomposition (negative ρ value). | rsc.org |

| N1-Aryl Ring | Phenyl (neutral) | Provides moderate stability to the resulting diazonium ion. | - |

Nucleophilic and Electrophilic Reactivity of the Triazene Moiety

The triazene functional group possesses both nucleophilic and electrophilic character.

Nucleophilicity: The lone pairs of electrons on the nitrogen atoms, particularly N1 and N3, allow the triazene to act as a nucleophile. However, the triazene moiety is a weak base. researchgate.net The nucleophilicity of this compound is significantly diminished by the electron-withdrawing 3-nitrophenyl group, which reduces the availability of the lone pair on N3. Triazenes can serve as aryl sources in cross-coupling reactions, highlighting their utility as nucleophilic partners after activation. researchgate.net

Electrophilicity: The primary electrophilic reactivity of triazenes is observed upon protonation or interaction with a Lewis acid. This activation makes the molecule susceptible to nucleophilic attack, leading to the cleavage of the triazene chain. The key electrophilic species generated from triazenes is the highly reactive aryldiazonium cation, which is formed during acid-catalyzed decomposition and can subsequently react with various nucleophiles. researchgate.net

Intramolecular Cyclization Reactions to Heterocycles

Aryl triazenes can be important precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. These reactions typically require a reactive functional group positioned on one of the aryl rings, usually in the ortho position, that can attack the triazene moiety.

A classic example is the synthesis of benzotriazoles from an ortho-amino-substituted 1,3-diaryl-triazene. In this reaction, the ortho-amino group acts as an internal nucleophile, attacking the triazene chain and leading to cyclization with the elimination of an aniline (B41778) molecule.

For this compound, there are no ortho-substituents on either phenyl ring that would facilitate a spontaneous or simple acid-catalyzed intramolecular cyclization. Such a transformation would necessitate the prior introduction of a suitable functional group (e.g., -NH₂, -OH, -SH) at an ortho position of either the phenyl or the nitrophenyl ring. The triazene moiety itself can also be constructed intramolecularly to form macrocycles, demonstrating its utility as a versatile chemical linker in complex syntheses. emorychem.science Metal catalysis, particularly with gold or zinc, has also been shown to facilitate the cyclization of organic molecules containing azide (B81097) groups (a related functional group) to form various heterocycles, a strategy that could potentially be adapted for triazene chemistry. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Triazenes

Aryl triazenes, including this compound, serve as versatile and stable precursors to aryl diazonium species, making them valuable arylation reagents in a variety of metal-catalyzed cross-coupling reactions. researchgate.netaidic.it Their stability allows for easier handling compared to the often explosive and unstable diazonium salts, while still providing access to the same reactive intermediates under controlled conditions, typically through acid activation. researchgate.net This reactivity has been harnessed using several transition metal catalysts, most notably palladium and copper.

Palladium-Catalyzed Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a prominent example where aryl triazenes function as the electrophilic coupling partner. researchgate.net In these reactions, the triazene is typically activated in situ with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to generate the corresponding aryl diazonium salt. This intermediate then enters the established Pd(0)/Pd(II) catalytic cycle. researchgate.netaidic.it The cycle involves the oxidative addition of the aryl diazonium species to the Pd(0) catalyst, followed by transmetalation with an organoboron compound (e.g., an arylboronic acid) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.netresearchgate.net A significant advantage of using aryl triazenes is their chemoselectivity; they can undergo coupling in the presence of aryl halides, which are typically more reactive in Suzuki-Miyaura reactions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Triazenes Note: This table presents representative data for aryl triazenes, as specific data for this compound is not extensively documented in this exact context. The principles are directly applicable.

| Aryl Triazene Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-3,3-diethyltriazene | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | DME, BF₃·OEt₂, rt | 98% | aidic.it |

| 1-(4-Methoxyphenyl)-3,3-diethyltriazene | Phenylboronic acid | Polystyrene-supported Pd-NHC | Dioxane, BF₃·OEt₂, rt | 95% | researchgate.net |

| 1-(4-Chlorophenyl)-3,3-diethyltriazene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | DME, BF₃·OEt₂, rt | 94% | aidic.it |

Copper-Catalyzed Cross-Coupling:

Copper catalysts are also effective in mediating cross-coupling reactions with aryl triazenes. The triazene moiety can play a crucial role beyond being a simple diazonium precursor. In certain copper-catalyzed reactions, the triazene functional group acts as a directing group, facilitating the catalytic cycle. sci-hub.se For instance, in the coupling of bromo-aryl triazenes with bromozinc-difluoromethylphosphonate, the nitrogen atoms of the triazene are believed to chelate with the copper center, directing the organocopper complex and enhancing reaction efficiency compared to analogous reactions with simple aryl halides. sci-hub.se The general mechanism for copper-catalyzed cross-coupling reactions also typically follows an oxidative addition-reductive elimination pathway. nih.govcaltech.edu

Table 2: Example of Copper-Catalyzed Cross-Coupling of an Aryl Triazene

| Aryl Triazene Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-Iodophenyl)-3,3-diethyltriazene | BrZnCF₂PO(OEt)₂ | CuI / 1,10-Phenanthroline | Dioxane, 60 °C | 85% | sci-hub.se |

Radical vs. Ionic Mechanisms in Triazene Reactivity

The decomposition and subsequent reactions of aryl triazenes like this compound can proceed through fundamentally different mechanistic manifolds: ionic and radical pathways. The preferred route is highly dependent on the reaction conditions, such as the presence of acid, light, or specific reagents.

Ionic Pathways:

Ionic mechanisms are dominant in acidic environments. nih.gov The triazene functional group is basic at the N3 nitrogen. Protonation at this site leads to the cleavage of the N2-N3 bond, releasing a secondary amine and the highly reactive aryl diazonium ion (Ar-N₂⁺). nih.gov This diazonium cation is a powerful electrophile and a key intermediate in classic ionic reactions like the Sandmeyer, Balz-Schiemann, and the aforementioned metal-catalyzed cross-coupling reactions. aidic.itnih.gov

Aryl diazonium ions can also be generated photochemically under mild conditions. Photoisomerization of the trans-triazene to its cis-isomer can increase the basicity of the N3 nitrogen, facilitating protonation even at physiological pH and subsequent release of the aryl diazonium ion. nih.gov This method allows for the temporal and spatial control of diazonium ion generation, which can then engage in ionic coupling reactions, for example, with electron-rich aromatic residues in proteins. nih.gov

Radical Pathways:

In contrast to ionic routes, radical mechanisms involve the homolytic cleavage of bonds to generate radical intermediates. These pathways can be initiated by heat, light (photolysis), or single electron transfer (SET) processes.

Thermal Decomposition: When heated, particularly at temperatures above 250 °C, triazenes can undergo thermal decomposition. nih.gov This process is often initiated by the homolytic cleavage of the weakest bond in the molecule, typically a C-N or N-N bond, to generate radical species. nih.govuri.edu The thermal stability and specific decomposition products are influenced by the substituents on the aromatic rings. nih.govmdpi.com For example, the thermal decomposition of some heterocyclic triazines has been shown to proceed via a radical mechanism, leading to the emission of various volatile products. nih.gov

Photolysis: Irradiation with UV light is a well-established method for generating radicals from aryl triazenes. nih.govthieme-connect.com The energy from the photons can induce homolytic cleavage of the N1-N2 bond, resulting in the formation of an aryl radical and a diaminyl radical. This photolytic radical pathway often competes with the photoisomerization-induced ionic pathway. nih.gov The outcome can be controlled by factors like light intensity and irradiation time; prolonged or high-intensity irradiation tends to favor radical formation. nih.gov Specific photochemical reactions, such as Norrish-type photocyclizations of aryl triazines, proceed explicitly through radical intermediates. thieme-connect.com

Single Electron Transfer (SET): Radical pathways can also be initiated via single electron transfer to an aryl diazonium ion (formed in situ from the triazene). sci-hub.se Solvents like DMF can sometimes act as electron donors, reducing the diazonium ion to a diazenyl radical (Ar-N=N•). This species is unstable and can collapse by extruding dinitrogen (N₂) to produce a highly reactive aryl radical (Ar•). sci-hub.se This aryl radical can then participate in various bond-forming reactions. sci-hub.senih.gov The metabolic activation of certain triazenes is also believed to proceed through pathways that generate aryl radicals, which are implicated in their biological activity. nih.gov

Table 3: Comparison of Ionic and Radical Pathways for Aryl Triazene Reactivity

| Factor | Ionic Mechanism | Radical Mechanism |

|---|---|---|

| Initiation | Acid (protic or Lewis), mild photolysis (isomerization-protonation) | Heat (thermolysis), high-intensity photolysis, radical initiators (e.g., AIBN), single electron transfer (SET) |

| Key Intermediate | Aryl Diazonium Ion (Ar-N₂⁺) | Aryl Radical (Ar•) |

| Typical Reaction Type | Nucleophilic substitution (e.g., Sandmeyer), electrophilic aromatic substitution, metal-catalyzed cross-coupling | Radical addition, cyclization, hydrogen abstraction, homolytic aromatic substitution |

| Controlling Conditions | pH, nature of acid, low-intensity light | Temperature, high-intensity light, presence of electron donors/acceptors or radical initiators |

Computational and Theoretical Investigations of 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene, offering a detailed picture of its electron distribution and chemical bonding.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of triazene (B1217601) compounds. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and predict various properties. nih.govnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. For instance, in related triazene structures, the N1=N2 double bond and the N2–N3 single bond lengths are accurately predicted, which are in good agreement with experimental X-ray diffraction data. nih.gov

Time-Dependent DFT (TD-DFT) is utilized to study the excited-state properties of the molecule. niscpr.res.in This method allows for the prediction of the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. niscpr.res.in For similar aromatic compounds, TD-DFT calculations have successfully reproduced experimental absorption bands, attributing them to specific electronic transitions, such as π→π* and n→π* transitions. niscpr.res.innih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov For aryl triazenes, the HOMO is typically localized on the triazene bridge and the phenyl ring not substituted with the electron-withdrawing nitro group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the nitrophenyl group and the triazene linkage, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and intramolecular interactions. researchgate.net For related nitro-substituted aromatic compounds, NBO analysis reveals significant charge delocalization and intramolecular charge transfer from the phenyl group to the nitro group. This charge distribution influences the molecule's dipole moment and its interaction with other molecules and solvents.

Table 1: Calculated Electronic Properties of a Representative Aryl Triazene

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dipole Moment | 4.2 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aryl triazene compounds.

Conformational Analysis and Stereoisomerism using Computational Methods

Computational methods are instrumental in exploring the conformational landscape and stereoisomerism of this compound. The "E" configuration about the N=N double bond is generally found to be the more stable isomer for 1,3-diaryl-triazenes. nih.govnih.gov The planarity of the molecule is a key feature, with the two phenyl rings and the triazene unit lying in approximately the same plane. This planarity is crucial for the delocalization of π-electrons across the molecule. nih.gov

Potential energy surface scans, performed using semi-empirical or DFT methods, can be used to investigate the rotation around the N2–N3 single bond. lippertt.ch These studies help to identify the most stable conformers and the energy barriers between them. For similar 1-aryl-3,3-dialkyltriazenes, it has been shown that there is a partial double bond character in the N2-N3 bond, leading to a higher rotational barrier. lippertt.ch

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the reactivity of this compound and elucidate potential reaction pathways. The mechanism of action for many triazene compounds involves their decomposition to form highly reactive species like diazonium ions. nih.gov Computational studies can model the bond dissociation energies and activation energies for such decomposition pathways.

The presence of the nitro group significantly influences the reactivity. The electron-withdrawing nature of the nitro group can affect the stability of the triazene linkage and its susceptibility to acid-catalyzed decomposition. DFT calculations can be used to model the protonation of the triazene nitrogen atoms and the subsequent fragmentation of the molecule. acs.org Furthermore, computational models can explore the potential for this compound to participate in cycloaddition reactions, a common reactivity pattern for molecules with double bonds. nih.gov

Solvent Effects on Electronic Structure and Reactivity: Computational Modeling

The properties and reactivity of this compound can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecule's electronic structure and reactivity. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant.

Studies on similar molecules have shown that polar solvents can stabilize charge-separated states and influence the energies of the HOMO and LUMO. researchgate.net This can lead to shifts in the UV-Vis absorption spectra, a phenomenon known as solvatochromism. mdpi.com For instance, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the absorption maximum, indicating a stabilization of the excited state relative to the ground state. researchgate.net Computational modeling can predict these shifts and provide insights into the nature of solute-solvent interactions. rsc.org

Table 2: Predicted UV-Vis Absorption Maxima (λmax) in Different Solvents for a Related Nitroaromatic Compound

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Cyclohexane | 2.02 | 350 |

| Chloroform | 4.81 | 358 |

| Methanol | 32.7 | 365 |

| Water | 80.1 | 370 |

Note: The values in this table are illustrative and based on typical TD-DFT calculations for similar nitroaromatic compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in solution or within a biological system. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov

For triazine derivatives, MD simulations can be used to study their conformational flexibility and intermolecular interactions with solvent molecules or biological macromolecules. nih.gov These simulations can reveal how the molecule explores different conformations and how it interacts with its environment through hydrogen bonding, van der Waals forces, and electrostatic interactions. This information is valuable for understanding its behavior in realistic chemical and biological settings. nih.gov

Advanced Spectroscopic and Analytical Methodologies for the Study of 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene. emerypharma.com By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, chemists can piece together the molecular framework with high confidence.

The ¹H NMR spectrum of a diaryltriazene such as this compound provides key information. The protons on the two aromatic rings exhibit signals in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the triazene (B1217601) linker and, in this case, the influential nitro group. The nitro group (NO₂) is strongly electron-withdrawing, which deshields the protons on the 3-nitrophenyl ring, causing them to resonate at a lower field compared to those on the unsubstituted phenyl ring. For instance, in related nitrophenyl-containing compounds, protons ortho and para to the nitro group show characteristic downfield shifts. nih.govusmf.md The N-H proton of the triazene group, if present and not undergoing rapid exchange, would typically appear as a broad singlet.

In the ¹³C NMR spectrum, the carbons of the aromatic rings can be distinguished. The carbon atom directly attached to the nitro group is significantly deshielded, resulting in a resonance at a lower field. For example, in 1,3,5-Tris(4-nitrophenyl)benzene, the carbon attached to the nitro group appears around 141.6 ppm. rsc.org The carbons of the triazene bridge also have characteristic chemical shifts. Studies on similar triazene structures show these carbons resonating within a specific range that helps confirm the presence of the N=N-N linkage. nih.govusmf.md

Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Moieties in Related Nitro-Aromatic Compounds Note: This table presents typical chemical shift ranges for protons and carbons in phenyl and nitrophenyl groups found in various organic molecules, providing an expected range for this compound. Exact values for the target compound require specific experimental data.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Example |

|---|---|---|---|

| ¹H | Phenyl-H | 7.0 - 7.8 | 1,3,5-Triphenylbenzene rsc.org |

| ¹H | Nitrophenyl-H | 7.5 - 8.5 | 1-(3-nitrophenyl)ethan-1-one nih.govnist.gov |

| ¹³C | Phenyl-C | 124 - 142 | 1,3,5-Triphenylbenzene rsc.org |

| ¹³C | Nitrophenyl-C | 121 - 149 | 1,3,5-Tris(4-nitrophenyl)benzene rsc.org |

| ¹³C | C-NO₂ | ~148 | Nitrotriazone derivative usmf.md |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for resolving complex structures and establishing definitive assignments. emerypharma.comwikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the phenyl and nitrophenyl rings, confirming the relative positions of the protons on each ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgcreative-biostructure.com This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each cross-peak in an HSQC spectrum connects a specific proton to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. creative-biostructure.com This technique is critical for establishing the connectivity between the two aromatic rings and the triazene linker, for example, by showing a correlation from the protons on one ring to the triazene carbons, and vice-versa.

EXSY (Exchange Spectroscopy) can be used to study dynamic processes, such as tautomerism or restricted rotation around bonds. For triazenes, which can exist as tautomers, EXSY could potentially identify the exchange between different isomeric forms in solution.

These combined 2D NMR experiments provide a complete and unambiguous picture of the molecule's covalent framework and stereochemistry. mdpi.commdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational States

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, these techniques are key for identifying characteristic group frequencies. nih.gov

The most prominent signals in the IR spectrum would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. These typically appear as two strong bands. nih.gov For example, in 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, these stretches are observed at 1518 cm⁻¹ (asymmetric) and 1444 cm⁻¹ (symmetric). nih.gov

Other key vibrational modes include:

N=N Stretch: The triazene double bond stretch, which is characteristic of this class of compounds.

N-N Stretch: The single bond stretch within the triazene linker.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups Note: Frequencies are based on data from related nitro-aromatic and triazene compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Example nist.govnih.gov |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 1-(3-nitrophenyl)ethanone |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1515 | 3-(3-Nitrophenyl)chalcone (1518 cm⁻¹) |

| Symmetric Stretching | 1360 - 1340 | 3-(3-Nitrophenyl)chalcone (1444 cm⁻¹) | |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | General aromatic compounds |

| Triazene (N=N) | Stretching | ~1410 | General triazene derivatives |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. nih.gov For this compound (C₁₂H₁₀N₄O₂), the expected exact mass can be precisely measured using high-resolution mass spectrometry (HRMS).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). The subsequent fragmentation of this ion provides structural clues. Key fragmentation pathways for diaryltriazenes often involve the cleavage of the fragile N-N bonds. For nitroaromatic compounds, characteristic losses are also observed. youtube.com

Expected fragmentation patterns for this compound could include:

Loss of N₂: A common fragmentation for azo compounds, leading to a significant fragment ion.

Loss of NO or NO₂: Characteristic fragmentation for nitroaromatic compounds. youtube.com The loss of the NO radical (30 Da) is a diagnostic pathway for many protonated nitrosamines and related structures. nih.gov

Formation of Aryl Cations: Cleavage can lead to the formation of the phenyl cation (C₆H₅⁺, m/z 77) and the nitrophenyl cation (C₆H₄NO₂⁺, m/z 122).

Formation of Diazonium Ions: Cleavage could also produce the phenyl diazonium ion (C₆H₅N₂⁺, m/z 105).

Analyzing these fragment ions allows for the confirmation of the different structural units within the molecule. researchgate.netresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Solute-Solvent Interactions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light due to electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com The spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions within the conjugated aromatic system. The presence of the nitro group and the triazene bridge extends this conjugation, shifting the absorption maxima to longer wavelengths (bathochromic shift).

The study of this compound in different solvents can reveal information about solute-solvent interactions, a phenomenon known as solvatochromism. wikipedia.orgnih.govmdpi.com The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, causing a shift in the absorption maximum (λ_max). nih.gov

Positive Solvatochromism (Red Shift): An increase in solvent polarity causes a shift to a longer wavelength. This occurs if the excited state is more polar than the ground state.

Negative Solvatochromism (Blue Shift): An increase in solvent polarity causes a shift to a shorter wavelength, occurring when the ground state is more polar than the excited state. wikipedia.orgresearchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. youtube.com While many triazenes are not strongly fluorescent, the emission properties, if any, would be highly sensitive to the molecular structure and environment. The quantum yield, a measure of the efficiency of the fluorescence process, can be determined and provides further insight into the photophysical behavior of the molecule. youtube.com

X-ray Crystallography for Solid-State Structural Characterization of Triazene Derivatives

For this compound, an X-ray crystal structure would unequivocally confirm:

The (E)-configuration about the N=N double bond.

The planarity or deviation from planarity of the triazene unit and the aromatic rings. In many diaryltriazenes, the molecule is nearly planar to maximize conjugation. nih.gov

The dihedral angles between the phenyl ring, the triazene plane, and the nitrophenyl ring. Steric hindrance can sometimes cause these rings to twist out of the plane. nih.govresearchgate.net

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) and π-π stacking between aromatic rings, which govern the crystal packing. researchgate.net

Crystal structure data for related nitrophenyl triazene derivatives show a nearly planar conformation, with the triazene moiety connecting the aromatic rings. nih.govresearchgate.net For example, the crystal structure of (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene confirms the E-conformation and provides detailed geometric parameters. researchgate.net

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the assessment of purity and the analysis of mixtures containing this compound. These methods offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound from its precursors, byproducts, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of diaryltriazenes due to its wide applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach.

For the analysis of triazine derivatives, C18 columns are frequently employed. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be water or a buffer solution to control pH. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of complex mixtures. researchgate.net UV detection is a common choice for quantification, with the wavelength selected based on the absorption maxima of the analyte. nih.govresearchgate.net

A study on the simultaneous determination of various UV filters, including triazine derivatives, utilized a C18 column with a gradient mobile phase of ethanol (B145695) and acidified water, with detection at multiple wavelengths. researchgate.net Another validated HPLC method for a related compound, lamotrigine, employed a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.5) at a flow rate of 1.5 ml/min and UV detection at 210 nm. nih.gov While specific validated methods for this compound are not widely published, these examples provide a strong basis for method development.

Interactive Data Table: Illustrative HPLC Method Parameters for Diaryltriazene Analysis

| Parameter | Setting | Rationale |

| Column | Reversed-Phase C18, 5 µm particle size, 250 x 4.6 mm | Provides good retention and separation for nonpolar to moderately polar compounds like diaryltriazenes. nih.gov |

| Mobile Phase A | Acetonitrile | Common organic modifier in reversed-phase HPLC, offering good solvating power for the analyte. nih.gov |

| Mobile Phase B | 0.1% Phosphoric acid in Water | Acidified aqueous phase to control peak shape and retention time by suppressing silanol (B1196071) activity and ensuring a consistent ionic state of the analyte. researchgate.net |

| Gradient | 50% A to 95% A over 20 minutes | A gradient elution is often necessary to separate compounds with a range of polarities that may be present in a synthetic mixture. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

| Detection | UV at 350 nm | Diaryltriazenes typically exhibit strong UV absorbance due to their conjugated system. The specific wavelength should be optimized based on the UV-Vis spectrum of the pure compound. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Gas Chromatography (GC) is another powerful technique, particularly suited for volatile and thermally stable compounds. Given that some triazenes can be thermally labile, the suitability of GC must be evaluated on a case-by-case basis. cardiff.ac.uk However, for thermally stable triazenes, GC coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification based on mass spectra.

Research on the analysis of triazine herbicides has demonstrated the utility of GC-MS. bohrium.com These methods often involve a capillary column with a nonpolar stationary phase. The oven temperature is programmed to ramp up during the analysis to elute compounds with different boiling points. A study on the thermal stability of various triazenes indicated that many are stable above 200 °C, suggesting that GC analysis is feasible for these specific compounds. cardiff.ac.uk

For the analysis of this compound, a GC-MS method would likely involve a high-temperature capillary column and a carefully optimized temperature program to ensure elution without degradation. The mass spectrometer would be operated in full scan mode for qualitative analysis and identification of unknown impurities, or in selected ion monitoring (SIM) mode for high-sensitivity quantitative analysis.

Interactive Data Table: Postulated GC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Rationale |

| Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust, and relatively nonpolar column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | High enough to ensure rapid vaporization of the analyte without causing thermal degradation in the inlet. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A typical temperature program to separate compounds with varying volatilities. The final high temperature ensures elution of any less volatile components. |

| MS Transfer Line | 290 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Scan Range | 40-500 m/z | A wide enough range to capture the molecular ion and key fragment ions of the target compound and potential impurities. |

The selection between HPLC and GC for the analysis of this compound depends on the specific analytical goal. HPLC is generally the preferred method for routine purity testing and quantification in pharmaceutical-type analyses due to its robustness and applicability to a wider range of compounds without the requirement of volatility and high thermal stability. uobasrah.edu.iq GC-MS, on the other hand, excels in the identification of unknown volatile impurities and can offer very high sensitivity when optimized. bohrium.com The development and validation of either method would be crucial for ensuring the quality and consistency of this compound in research and potential applications.

Functionalization and Derivatization of the 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene Scaffold

Synthesis of Substituted Aryl Triazene (B1217601) Analogues

The synthesis of substituted analogues of (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene typically follows the classical method for preparing asymmetrical diaryltriazenes. This process involves the N-coupling reaction between an aryl diazonium salt and an appropriate primary or secondary amine. wikipedia.org The reaction is generally conducted under mild conditions. wikipedia.org

Specifically, to create analogues of the title compound, one of two primary routes is used. In the first route, a substituted aniline (B41778) is diazotized using an agent like sodium nitrite (B80452) in an acidic medium to form the corresponding diazonium salt. This salt is then reacted with 3-nitroaniline (B104315). In the second, complementary route, 3-nitroaniline is first converted to its diazonium salt and subsequently coupled with a substituted aniline. This dual approach provides access to a wide library of derivatives where substituents can be placed on either aromatic ring. For instance, studies have described the synthesis of various 1,3-bis(substituted-phenyl)triazenes, demonstrating the robustness of this methodology. nih.gov Alternative methods, such as using isoamyl nitrite or the reaction of aryl Grignards with aryl azides, have also been developed for triazene synthesis. nih.gov

The table below illustrates the variety of analogues that can be synthesized by introducing different functional groups onto the aryl rings.

| Substituent on Phenyl Ring 1 | Substituent on Phenyl Ring 2 | Synthetic Approach |

| H | 3-NO₂ | Diazotized aniline + 3-nitroaniline |

| 2-Methoxy | 4-Nitro | Diazotized 2-methoxyaniline + 4-nitroaniline |

| 2-Methoxy | 5-Nitro | Diazotized 2-methoxyaniline + 5-nitroaniline |

| 5-Methoxy | 2-Nitro | Diazotized 5-methoxyaniline + 2-nitroaniline |

| 4-Methyl | 3-Nitro | Diazotized 4-methylaniline + 3-nitroaniline |

| 4-Chloro | 3-Nitro | Diazotized 4-chloroaniline (B138754) + 3-nitroaniline |

This table presents plausible synthetic examples based on established methodologies. nih.govwikipedia.org

Functionalization at the Nitrophenyl and Phenyl Moieties

Functionalization of the aryl rings is a key strategy for tuning the properties of the triazene scaffold. The substituents exert influence through a combination of inductive and resonance (conjugative) effects, which alters the electron density of the aromatic ring and the triazene bridge. lumenlearning.com

On the nitrophenyl moiety, the nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deactivates the ring towards electrophilic substitution and lowers the electron density of the entire molecule. lumenlearning.comlibretexts.org This deactivating effect is a result of both a strong inductive withdrawal and resonance withdrawal of electron density. nih.gov Further substitution on this ring can be synthetically challenging but allows for fine-tuning of the electronic properties.

Functionalization is more commonly explored on the unsubstituted phenyl ring. The introduction of various groups at the ortho, meta, or para positions can dramatically alter the molecule's characteristics:

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) activate the ring, making it more electron-rich and increasing its reactivity towards electrophiles. lumenlearning.comyoutube.com They generally direct incoming groups to the ortho and para positions. pharmaguideline.com

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) are deactivating due to their strong inductive effect, yet they direct incoming electrophiles to the ortho and para positions because of a competing, albeit weaker, resonance effect. libretexts.org Other EWGs like cyano (-CN) or additional nitro groups would further deactivate the ring. pharmaguideline.com

These modifications are fundamental for building structure-activity relationships.

| Functional Group | Position on Phenyl Ring | Electronic Effect | Potential Impact on Reactivity |

| -OCH₃ | para | Strong Electron-Donating (Resonance) | Activates the ring towards electrophilic substitution lumenlearning.com |

| -CH₃ | para | Weak Electron-Donating (Inductive/Hyperconjugation) | Activates the ring pharmaguideline.com |

| -Cl | para | Electron-Withdrawing (Inductive) > Donating (Resonance) | Deactivates the ring but is ortho, para-directing libretexts.org |

| -CF₃ | meta | Strong Electron-Withdrawing (Inductive) | Strongly deactivates the ring |

Development of Hybrid Molecules Incorporating the Triazene Core

The triazene scaffold can be incorporated into larger, more complex molecules to create hybrids with novel functions. This involves covalently linking the triazene unit to other pharmacophores or functional moieties. The triazene can serve as a reactive handle, a linker, or a core structural component.

One major strategy uses aryl triazenes as arylation reagents in transition-metal-catalyzed cross-coupling reactions. Under catalytic conditions, the C-N bond of the triazene can be cleaved, releasing dinitrogen and allowing the aryl group to be transferred to another molecule. This has been used to synthesize complex heterocyclic systems. For example, aryl triazenes have been coupled with alkynes to generate substituted indoles and imidazoles. researchgate.netaidic.it

Another approach involves creating hybrid molecules where the triazene is linked to another bioactive scaffold. While many examples in the literature involve the 1,3,5-triazine (B166579) heterocycle, the principles of molecular hybridization are broadly applicable. nih.govnih.govnih.gov For the triazene functional group, syntheses have been reported that link the core structure to other important chemical classes. For example, triazenes have been used in the synthesis of coumarins. wikipedia.org The development of triazene-linked dendrimers has also been explored, creating large, branched molecules with potential applications in materials science and drug delivery. nih.gov

| Hybrid Molecule Class | Linked Moiety/Structure | Synthetic Strategy | Potential Application Area |

| Triazene-Indole Hybrid | Indole (B1671886) | Rhodium-catalyzed C-H activation/annulation with alkynyl triazenes researchgate.net | Medicinal Chemistry |

| Triazene-Benzoxazole Hybrid | Benzoxazole | Palladium-catalyzed C-H activation/arylation aidic.it | Materials Science |

| Triazene-Coumarin Hybrid | Coumarin (B35378) | Use of triazene as an intermediate in coumarin synthesis wikipedia.org | Medicinal Chemistry |

| Triazene-Dendrimer | Dendritic Polymer | Stepwise synthesis using triazine (as monomer) chemistry principles nih.gov | Drug Delivery, Materials |

Structure-Reactivity Relationship Studies of Modified Triazene Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the this compound scaffold affect its chemical behavior, such as stability and reaction kinetics. nih.gov These studies correlate changes in molecular structure with changes in reactivity, often quantified using linear free-energy relationships like the Hammett equation. nih.gov

The reactivity of the triazene is heavily influenced by the electronic nature of the substituents on the aryl rings.

Effect of Substituents: Electron-donating groups (EDGs) on the phenyl rings increase the electron density of the triazene N=N-N linkage, which can enhance its stability towards acid-catalyzed decomposition. Conversely, electron-withdrawing groups (EWGs), like the inherent 3-nitro group, decrease the electron density, making the triazene more susceptible to protonation and subsequent cleavage into a diazonium salt and an amine. wikipedia.org The rate of electrophilic substitution on the phenyl rings is also directly impacted; EDGs increase the rate while EWGs decrease it significantly. lumenlearning.comlibretexts.org

Kinetic Studies: The acid-catalyzed decomposition of diaryltriazenes is a well-studied reaction. The mechanism often involves a rate-determining protonation step. SRR studies typically show that the rate of this decomposition is highly dependent on the substituents present. A Hammett plot of the logarithm of the reaction rate versus the substituent constant (σ) can reveal details about the transition state of the reaction. For many diaryltriazenes, a change in the rate-determining step is observed as substituents vary from electron-donating to electron-withdrawing, often resulting in a V-shaped Hammett plot.

The table below summarizes key relationships between structure and reactivity.

| Structural Modification | Observed Effect on Reactivity | Underlying Principle | Reference |

| Addition of EDG (e.g., -OCH₃) to phenyl ring | Increased reactivity in electrophilic aromatic substitution. | EDGs activate the aromatic ring by increasing electron density. | lumenlearning.com |

| Addition of EWG (e.g., -Cl) to phenyl ring | Decreased reactivity in electrophilic aromatic substitution. | EWGs deactivate the aromatic ring by decreasing electron density. | libretexts.org |

| Presence of the 3-nitro group | Makes the triazene linkage more electron-deficient. | The nitro group is a strong EWG, influencing the entire molecule's electronics. | nih.govnih.gov |

| π-Conjugation | Can lead to novel oxidation and substitution reactions at the triazene core. | Extended conjugation alters the electronic landscape and stability of intermediates. | acs.org |

Role of 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene in Advanced Chemical Methodologies

Utilization as a Synthetic Intermediate for Arylation Reactions and C-C/C-N Bond Formation

Triazenes like (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene are stable precursors that can be activated to serve as sources of aryl groups in various coupling reactions. They are considered protected forms of diazonium salts and can be used to introduce phenyl or 3-nitrophenyl moieties onto other molecules, facilitating the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The triazene (B1217601) functionality can be cleaved under acidic or thermal conditions to generate highly reactive aryl diazonium ions or aryl radicals. These intermediates are then captured by a variety of nucleophiles or coupling partners. This reactivity is central to arylation reactions, which are fundamental processes for constructing complex organic molecules, including pharmaceuticals and materials. rsc.orgwikipedia.org For instance, palladium-catalyzed cross-coupling reactions are a powerful method for C-C and C-N bond formation, and precursors that generate arylating agents are essential for these transformations. nih.govnih.gov The use of nitroarenes as electrophiles in arylation reactions provides a direct method for creating highly functionalized products, a role that the 3-nitrophenyl segment of the target compound could fulfill. rsc.org

Table 1: Examples of Arylation Reactions Employing Aryl Precursors

| Reaction Type | Description | Potential Role of this compound |

|---|---|---|

| Heck Reaction | Palladium-catalyzed reaction of an aryl halide or triflate with an alkene. | Serves as a source of phenyl or 3-nitrophenyl radicals/cations for addition to alkenes. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. | Can generate an aryl diazonium salt, which can participate in Suzuki-type couplings. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between an aryl halide/triflate and an amine. | Can provide the aryl group (phenyl or 3-nitrophenyl) for coupling with various amines. |

| Direct C-H Arylation | Coupling of an aryl precursor with a C-H bond of another aromatic or heteroaromatic compound. researchgate.net | Acts as the arylation agent to directly functionalize heterocycles or arenes. nih.gov |

Applications in the Generation of Reactive Intermediates for Organic Synthesis

The controlled decomposition of this compound is a key feature of its utility, providing access to potent reactive intermediates that drive a variety of synthetic transformations. The specific intermediate generated depends on the reaction conditions.

Under acidic conditions, the triazene can undergo protonation and subsequent cleavage to release a stable amine (aniline or 3-nitroaniline) and a highly reactive aryl diazonium ion (phenyldiazonium or 3-nitrophenyldiazonium). Aryl diazonium ions are exceptionally versatile intermediates in organic chemistry. csbsju.eduyoutube.com They are known to be powerful electrophiles and can serve as precursors to aryl radicals. youtube.comnih.gov The diazonium group (N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to install halides, cyano groups, or hydroxyl groups on the aromatic ring. wikipedia.orglibretexts.org

Alternatively, thermal or photochemical decomposition can lead to the homolytic cleavage of the N-N bonds, generating aryl radicals (phenyl radical or 3-nitrophenyl radical) and a nitrogen molecule. These radical species can participate in a different set of reactions, including radical-nucleophilic aromatic substitution (SRNAr) and addition to multiple bonds. wikipedia.org

Table 2: Reactive Intermediates from Triazene Decomposition

| Intermediate | Generation Conditions | Subsequent Reactions |

|---|---|---|

| Aryl Diazonium Ion (Ar-N₂⁺) | Acidic (e.g., HCl, H₂SO₄) csbsju.edu | Sandmeyer reaction, Schiemann reaction, azo coupling, nucleophilic aromatic substitution. wikipedia.orglibretexts.org |

| Aryl Radical (Ar•) | Thermal or Photochemical | Radical addition, atom transfer reactions, homolytic aromatic substitution. |

| Nitrenium Ion | Potential intermediate in some oxidative processes | Cyclization, rearrangement reactions. |

Triazenes as Precursors for Heterocyclic Compound Synthesis (e.g., Pyridines, Indoles, Benzotriazines)

The reactive intermediates generated from this compound can be harnessed for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules.

Pyridines: The synthesis of substituted pyridines can be achieved through multi-component reactions where an aryl group is incorporated into the final ring structure. researchgate.netmdpi.com The phenyl or 3-nitrophenyl group derived from the triazene can act as one of the building blocks in these convergent syntheses. For example, in Ni-catalyzed syntheses of substituted pyridines, an aryl source is a key component. nih.gov

Indoles: Indole (B1671886) synthesis can be accomplished via methods that rely on aryl precursors. For example, palladium-catalyzed reductive cyclization of nitrostyrenes is a known route to indoles. mdpi.comnih.gov The 3-nitrophenyl fragment of the triazene could be used to construct a β-nitrostyrene, which then undergoes cyclization to form a nitro-substituted indole. mdpi.com Furthermore, direct C-H arylation techniques can be used to introduce an aryl group at the C3 position of a pre-existing indole ring, a reaction for which the triazene is a suitable aryl source. nih.govresearchgate.net

Benzotriazines: The synthesis of 1,2,3-benzotriazines often involves the diazotization of an ortho-amino-substituted aniline (B41778) followed by intramolecular cyclization. doi.orgnih.govnih.gov Similarly, 1,2,4-benzotriazines can be prepared from ortho-nitro-substituted anilines or related precursors. researchgate.netsemanticscholar.org While the target triazene is not set up for direct cyclization into a benzotriazine, it can be used to arylate a suitable precursor, thereby introducing one of the key aromatic rings required for the final heterocyclic structure.

Table 3: Heterocyclic Synthesis Pathways

| Heterocycle | Synthetic Strategy | Role of Triazene |

|---|---|---|

| Pyridine | Multi-component condensation reactions. researchgate.netmdpi.com | Source of the C-aryl substituent. |

| Indole | Reductive cyclization of a nitrostyrene. mdpi.com | Precursor to the 3-nitrophenyl group used to build the nitrostyrene. |

| Indole | Direct C-H arylation of an indole ring. nih.gov | Arylating agent to functionalize the indole core. |

| Benzotriazine | Cyclization of substituted anilines. doi.orgresearchgate.net | Arylating agent for a precursor molecule prior to cyclization. |

Exploration of Triazene Compounds in Supramolecular Chemistry Architectures and Molecular Recognition

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound contains several features that make it an interesting candidate for constructing ordered, higher-level architectures.

The key interaction points on the molecule are:

The Triazene Bridge (-N=N-NH-): The N-H group is a hydrogen bond donor, while the sp²-hybridized nitrogen atoms are hydrogen bond acceptors. This allows for the formation of hydrogen-bonded chains or networks.

The Nitro Group (-NO₂): The oxygen atoms of the nitro group are strong hydrogen bond acceptors, capable of forming robust interactions with suitable donors. nih.gov

Aromatic Rings: The phenyl and nitrophenyl rings can participate in π-π stacking and C-H···π interactions, which are crucial for organizing molecules in the solid state.

Crystal structures of related triazenes and nitrophenyl compounds often reveal extensive networks of these non-covalent bonds, leading to well-defined supramolecular structures such as dimers, infinite chains, or sheets. nih.govnih.gov For example, in the crystal structure of 3-(2-ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, molecules are linked by C-H···N hydrogen bonds to form dimers, which are then connected by C-H···O interactions into infinite chains. nih.gov The interplay of these varied interactions allows for molecular recognition and the programmed self-assembly of complex architectures. The study of such interactions is vital for the development of new materials with tailored properties, such as molecular sensors or porous frameworks.

Table 4: Potential Supramolecular Interactions and Resulting Architectures

| Intermolecular Force | Participating Groups | Potential Resulting Architecture |

|---|---|---|

| Hydrogen Bonding | (Triazene)N-H ··· N(Triazene) | Linear or zigzag chains |

| Hydrogen Bonding | C-H ··· O(Nitro) | Dimers, sheets nih.gov |

| π-π Stacking | Phenyl ring ··· Phenyl ring | Columnar stacks, offset packing |

| π-π Stacking | Phenyl ring ··· Nitrophenyl ring | Donor-acceptor stacks |

Biomolecular and Chemical Interactions of 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene Excluding Clinical Efficacy and Safety Data

Interaction with Model Biological Systems for Mechanistic Insights (e.g., In Vitro DNA Adduct Formation, Enzyme Binding)

The biological activity of triazene (B1217601) compounds is often linked to their ability to act as alkylating agents, a property that requires metabolic activation. The core mechanism involves the generation of highly reactive electrophilic species that can form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. researchgate.net

DNA Adduct Formation: The triazene scaffold of (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene is structurally related to classic triazene prodrugs. The primary mechanism for DNA interaction involves enzymatic breakdown of the triazene moiety. This process is thought to generate a phenyl diazonium cation, which is a potent electrophile. This cation can then attack nucleophilic centers in DNA bases, particularly the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine (B156593), forming covalent DNA adducts. researchgate.net

Furthermore, the nitroaromatic portion of the molecule introduces a second pathway for DNA damage. Nitroaromatic compounds can undergo enzymatic nitroreduction to form reactive intermediates like nitroso derivatives and N-hydroxyarylamines. mdpi.com These metabolites can also bind covalently to DNA bases, leading to the formation of distinct adducts, such as C8-substituted guanine and adenine lesions. nih.govnih.gov Studies on other nitroaromatic compounds have demonstrated the formation of various adducts, including 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P from 3-nitrobenzo[a]pyrene, highlighting the potential for complex interactions. nih.gov The evaluation of related asymmetric triazenes has shown their capacity to cleave plasmid DNA in vitro, further supporting the DNA-damaging potential of this class of compounds. researchgate.net

Enzyme Binding: The specific binding of this compound to enzymes is not well-documented, but inferences can be drawn from studies on related heterocyclic compounds. Triazine derivatives (note: triazines are distinct from triazenes) have been shown to act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrases by binding to their active sites. nih.govnih.gov The interaction often involves hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the enzyme's binding pocket. Molecular docking studies on other small molecules with cytochrome P450 enzymes suggest that hydrophobic, π-stacking, and hydrogen bonds are the primary forces driving the interaction. scielo.br It is plausible that this compound could interact with various enzymes, particularly metabolic enzymes like cytochrome P450s that process xenobiotics.

| Interaction Type | Potential Reactive Species | Biological Target | Resulting Modification |

| DNA Alkylation (via Triazene) | Phenyl diazonium cation | DNA bases (Guanine, Adenine) | Covalent DNA adducts |

| DNA Adduction (via Nitro Group) | N-hydroxy-3-aminophenyl radical, Nitroso intermediate | DNA bases (Guanine, Adenine) | Covalent DNA adducts (e.g., C8-dG) |

| Enzyme Binding | Parent Compound / Metabolites | Enzyme active or allosteric sites (e.g., CYP450s) | Non-covalent binding, potential inhibition |

Studies on the Metabolic Pathways of Triazene Compounds In Vitro (Non-Human Focus)

The metabolic fate of triazene compounds is critical to their biological activity, as they are typically prodrugs that require enzymatic conversion to become reactive. In vitro studies using liver microsomes or hepatocytes from various species are common models to elucidate these pathways. nih.govnih.gov

Cytochrome P450-Mediated Metabolism: The primary metabolic pathway for many triazene compounds is oxidative N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov For a compound like this compound, which lacks an N-alkyl group, the central triazene bond is susceptible to enzymatic cleavage. The process likely begins with hydroxylation at the nitrogen atom adjacent to the phenyl ring, followed by decomposition. This breakdown yields an aryl diazonium ion and an arylamine. nih.gov Specifically for this compound, this would produce a phenyl diazonium ion and 3-nitroaniline (B104315). CYP enzymes, a superfamily of heme-containing monooxygenases, are central to this process, with isoforms like CYP1, CYP2, and CYP3 families being prominent in xenobiotic metabolism. mdpi.com

Nitroreduction Pathway: A second major metabolic route, specific to the nitro-substituted ring, is nitroreduction. This process is catalyzed by a different set of enzymes known as nitroreductases, which include enzymes like xanthine (B1682287) oxidase. mdpi.com This pathway involves the stepwise reduction of the nitro group (–NO₂) to a nitroso (–NO), then to a hydroxylamino (–NHOH), and finally to an amino (–NH₂) group. The hydroxylamino intermediate is a key reactive metabolite known to be involved in forming DNA adducts. mdpi.com

| Enzyme System | Metabolic Reaction | Substrate Moiety | Key Metabolites |

| Cytochrome P450 (CYP) Enzymes | Oxidative Cleavage / Hydroxylation | Triazene Linkage | Phenyl diazonium ion, 3-Nitroaniline |

| Nitroreductases (e.g., Xanthine Oxidase) | Nitroreduction | Nitro Group (on phenyl ring) | 3-nitrosophenyl, 3-hydroxylaminophenyl, and 3-aminophenyl derivatives |

Rational Design of Triazene Probes for Fundamental Biological Research

The rational design of chemical probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. nih.gov The triazene scaffold can be systematically modified to create probes for studying cellular events. nih.gov

The structure of this compound offers several points for modification. The core principle in designing a probe is to link a recognition motif or a reactive group to a reporter, such as a fluorophore.

Introducing Reporter Groups: One of the phenyl rings could be substituted with a fluorescent tag (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to allow for imaging of the probe's localization within cells or tissues.

Targeting Moieties: A targeting ligand, such as a peptide or a small molecule that binds to a specific protein, could be attached to one of the phenyl rings. This would direct the triazene probe to a specific subcellular location or protein of interest, allowing for targeted release of the reactive species.

Dual-Reactive Probes: The presence of two distinct reactive pathways (triazene decomposition and nitroreduction) suggests the potential for designing dual-action probes that could be triggered by different cellular conditions (e.g., oxidative vs. reductive environments). rsc.org

| Design Strategy | Modification Site | Purpose | Example Application |

| Fluorescent Labeling | Phenyl Ring | Visualization and Tracking | Cellular imaging, localization studies |

| Reactivity Tuning | Phenyl Ring Substituents | Control rate of activation | Develop probes with specific half-lives |

| Conjugation of Targeting Ligands | Phenyl Ring | Site-specific delivery | Target a specific enzyme or cellular compartment |

| Introduction of Bio-orthogonal Handles | Phenyl Ring | Covalent labeling and pulldown | Add an alkyne or azide (B81097) for click chemistry |

Chemo- and Bio-orthogonal Chemistry Strategies Employing Triazene Functionality

Chemo- and bio-orthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. escholarship.org These strategies typically rely on pairs of mutually reactive functional groups that are abiotic to the cell.

While the triazene (R-N=N-N-R') functionality itself is not commonly used as a bio-orthogonal reaction partner due to its inherent instability and tendency to fragment, other related nitrogen-containing heterocycles, particularly triazines (a six-membered ring with three nitrogen atoms) and tetrazines , are pillars of bio-orthogonal chemistry. nih.govnih.gov

The key difference lies in their chemical behavior. Triazenes are primarily used as prodrugs or protecting groups that release an active molecule upon cleavage. In contrast, 1,2,4-triazines and 1,2,4,5-tetrazines are stable heterocyclic platforms that participate in highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles like trans-cyclooctenes (TCO) or cyclopropenes. nih.govresearchgate.net These reactions are exceptionally fast and selective, making them ideal for labeling biomolecules in living cells. escholarship.orgnih.gov

Therefore, while a molecule like this compound is not a direct participant in bio-orthogonal ligations, its aryl components could be synthetically replaced with or modified to include functional handles (e.g., an alkyne) that can participate in such reactions. However, the triazene group itself serves a different chemical purpose, primarily related to controlled decomposition and release.

| Feature | Triazenes (e.g., Phenyltriazene) | Triazines / Tetrazines (Bio-orthogonal) |

| Core Structure | Acyclic R-N=N-N-R' chain | 6-membered heterocyclic ring |

| Primary Reactivity | Decomposition/fragmentation upon activation | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition |

| Stability in Vivo | Designed to be labile (prodrugs) | High stability until reaction with specific partner |

| Primary Application | Release of alkylating agents or protecting groups | Bio-orthogonal labeling, imaging, and ligation |

Challenges and Future Directions in Research on 1e 3 3 Nitrophenyl 1 Phenyltriaz 1 Ene and Aryl Triazenes

Addressing Stability and Selectivity Challenges in Triazene-Mediated Reactions

A primary challenge in the use of aryl triazenes is managing the inherent stability and reactivity of the N-N-N linkage. While the triazene (B1217601) group is notably stable under basic, oxidative, and reductive conditions, and resistant to many organometallic reagents, it is characteristically labile in the presence of acid. researchgate.net This acid sensitivity is the basis for its use as a protecting group for amines, as cleavage regenerates the amine and a diazonium salt. researchgate.netwikipedia.org However, this same property can be a limitation, restricting the reaction conditions that can be employed in multi-step syntheses.

The decomposition of triazenes in the presence of protic or Lewis acids generates highly reactive diazonium salts in situ. researchgate.net While useful, controlling the rate and timing of this decomposition is crucial for achieving high yields and preventing unwanted side reactions. Research has shown that triazenes are significantly more thermally stable than their corresponding isolated diazonium salts, which can be explosive. cardiff.ac.uk This makes triazenes safer precursors, but precise control over their activation remains a key challenge. cardiff.ac.uk

Selectivity is another major hurdle. In reactions where the triazene moiety directs a substitution on an aromatic ring, such as in palladium-catalyzed C-H functionalization, achieving high regioselectivity can be difficult. aidic.it For instance, in the arylation of indoles, reaction conditions like temperature and the choice of catalyst can influence whether substitution occurs at the C2 or C3 position. aidic.it Fine-tuning reaction parameters to favor a single constitutional isomer is an ongoing area of investigation. aidic.itnumberanalytics.com

| Factor | Stability/Lability Characteristic | Implication in Synthesis | Supporting Evidence |

| Acidic Conditions | Labile; decomposes to diazonium salt and amine. | Useful for deprotection and in situ diazonium generation, but limits reaction scope. | researchgate.netwikipedia.orgresearchgate.net |

| Basic Conditions | Generally stable. | Compatible with strong bases like LDA and tert-butyllithium. | researchgate.net |

| Reductants/Oxidants | Generally stable. | Tolerates a wide range of common redox reagents. | researchgate.net |

| Thermal Stress | More stable than isolated diazonium salts. | Safer to handle and store as diazonium precursors. | cardiff.ac.uk |

| Regiocontrol | Variable; dependent on substrate and conditions. | Achieving high selectivity in directed reactions requires careful optimization. | aidic.it |

Development of New Synthetic Strategies for Complex Triazene Architectures

The classical synthesis of aryl triazenes involves the coupling of a diazonium salt with a primary or secondary amine under mild basic conditions. wikipedia.org While effective for many simple structures, the synthesis of more complex, unsymmetrical, and highly functionalized triazenes requires more advanced strategies.

Modern research focuses on expanding the synthetic toolkit for triazene construction:

Metal-Catalyzed Reactions: Rhodium-catalyzed C-H activation and annulation reactions have been developed to couple alkynyl triazenes with various heterocycles, creating complex polycyclic triazene structures. researchgate.net Similarly, palladium catalysis is used in cross-coupling reactions where the triazene itself acts as an arylation reagent. aidic.itcetjournal.it